molecular formula C11H11F3O B15222891 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanol

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanol

Cat. No.: B15222891
M. Wt: 216.20 g/mol
InChI Key: FZIXJSCOZZHGTK-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further bonded to a trifluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-cyclopropylbenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols, halides.

Scientific Research Applications

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to various biological functions.

Comparison with Similar Compounds

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds such as:

    1-(4-Cyclopropylphenyl)ethanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethan-1-amine: Contains an amine group instead of an alcohol, leading to distinct reactivity and applications.

    1-(4-Cyclopropylphenyl)propan-2-ol: Has a propyl chain instead of a trifluoromethyl group, affecting its physical and chemical characteristics.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique electronic and steric properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10(15)9-5-3-8(4-6-9)7-1-2-7/h3-7,10,15H,1-2H2

InChI Key

FZIXJSCOZZHGTK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(C(F)(F)F)O

Origin of Product

United States

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